Cas no 31202-69-4 (Nε-Boc-D-lysine)

Nε-Boc-D-lysine 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
- H-D-Lys(Boc)-OH
- N-epsilon-Boc-D-lysine
- Nε-Boc-D-lysine
- AmbotzHAA6310
- N6-Boc-D-lysine
- (2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- SCHEMBL3603914
- AKOS016843200
- 31202-69-4
- MFCD00076958
- EN300-1589420
- AM81961
- N-epsilon-t-Butyloxycarbonyl-D-lysine (H-D-Lys(Boc)-OH)
- DS-15115
- (R)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid
- (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoicacid
- D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-
- DTXSID30427024
- CS-0186125
- Q-101585
- n6-(tert-butoxycarbonyl)-d-lysine
- (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- N6-[(1,1-Dimethylethoxy)carbonyl]-D-lysine
- Lysine, N6-carboxy-, N6-tert-butyl ester, D-
- D4BN3TR4JP
-
- MDL: MFCD00076958
- インチ: 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
- InChIKey: VVQIIIAZJXTLRE-MRVPVSSYSA-N
- ほほえんだ: CC(C)(OC(NCCCC[C@@H](N)C(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 246.15800
- どういたいしつりょう: 246.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 9
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
じっけんとくせい
- 密度みつど: 1.113
- ふってん: 412.9°C at 760 mmHg
- フラッシュポイント: 203.5°C
- 屈折率: 1.485
- PSA: 101.65000
- LogP: 2.18450
Nε-Boc-D-lysine セキュリティ情報
- ちょぞうじょうけん:冷蔵保存
Nε-Boc-D-lysine 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Nε-Boc-D-lysine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | DS-15115-10G |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid |
31202-69-4 | >97% | 10g |
£347.00 | 2025-02-08 | |
BAI LING WEI Technology Co., Ltd. | 102583-1G |
N |
31202-69-4 | 98% | 1G |
¥ 681 | 2021-07-07 | |
Key Organics Ltd | DS-15115-25G |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid |
31202-69-4 | >97% | 25g |
£693.00 | 2025-02-08 | |
BAI LING WEI Technology Co., Ltd. | 102583-5G |
N |
31202-69-4 | 98% | 5G |
¥ 3098 | 2021-07-07 | |
Chemenu | CM220521-5g |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid |
31202-69-4 | 95% | 5g |
$184 | 2021-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R37070-25g |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid |
31202-69-4 | 25g |
¥5276.0 | 2021-09-08 | ||
Fluorochem | 225533-5g |
R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid |
31202-69-4 | 95% | 5g |
£152.00 | 2022-02-28 | |
eNovation Chemicals LLC | D381064-5g |
N-epsilon-Boc-D-lysine |
31202-69-4 | 97% | 5g |
$520 | 2024-05-24 | |
Key Organics Ltd | DS-15115-100MG |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid |
31202-69-4 | >97% | 100mg |
£77.69 | 2025-02-08 | |
TRC | B656910-1000mg |
Nε-Boc-D-lysine |
31202-69-4 | 1g |
$ 316.00 | 2023-04-18 |
Nε-Boc-D-lysine 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Nε-Boc-D-lysineに関する追加情報
Nε-Boc-D-Lysine: A Comprehensive Overview
Nε-Boc-D-Lysine, also known by its CAS registry number 31202-69-4, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of D-lysine, a naturally occurring amino acid, with a tert-butoxycarbonyl (Boc) group attached to the ε-amino group of lysine. The Boc group is commonly used as a protecting group in peptide synthesis, making Nε-Boc-D-Lysine an essential reagent in various biochemical and pharmaceutical applications.
The structure of Nε-Boc-D-Lysine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and the D-lysine side chain modified with the Boc group. The Boc group is introduced to protect the ε-amino functionality during peptide synthesis, ensuring that the lysine residue does not participate in unintended reactions during the synthesis process. This protection strategy is critical for achieving high yields and purity in peptide production.
Recent studies have highlighted the importance of Nε-Boc-D-Lysine in the development of novel therapeutic agents. For instance, researchers have explored its role in the synthesis of cyclic peptides, which are known for their potent bioactivity and selectivity. By incorporating Nε-Boc-D-Lysine into peptide sequences, scientists can design molecules with enhanced stability and affinity for specific targets, paving the way for innovative treatments in oncology and infectious diseases.
In addition to its role in peptide synthesis, Nε-Boc-D-Lysine has been utilized in the field of materials science. Researchers have investigated its potential as a building block for self-assembling peptides, which can form nanofibers and hydrogels with unique mechanical properties. These materials hold promise for applications in tissue engineering and drug delivery systems, where biocompatibility and controlled release mechanisms are crucial.
The synthesis of Nε-Boc-D-Lysine typically involves a multi-step process starting from D-lysine hydrochloride. The first step involves activation of the carboxyl group using an appropriate coupling agent, followed by selective protection of the ε-amino group with tert-butoxycarbonyl chloride (BocCl). This two-step process ensures that only the ε-amino group is modified while preserving the other functional groups for subsequent reactions.
From an analytical standpoint, Nε-Boc-D-Lysine can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy provides detailed information about the molecular structure, including the stereochemistry of the chiral centers. MS analysis confirms the molecular weight and purity of the compound, ensuring that it meets rigorous quality control standards.
One area where Nε-Boc-D-Lysine has shown significant potential is in enantioselective catalysis. By incorporating this compound into chiral catalysts, chemists can achieve high enantioselectivity in asymmetric reactions, which are essential for producing optically active compounds used in pharmaceuticals and agrochemicals.
Furthermore, recent advancements in green chemistry have led to more sustainable methods for synthesizing Nε-Boc-D-Lysine. Researchers have explored the use of biodegradable solvents and enzymatic catalysts to reduce environmental impact while maintaining high yields and product quality.
In conclusion, Nε-Boc-D-Lysine (CAS No 31202-69-4) is a versatile compound with wide-ranging applications in peptide synthesis, materials science, catalysis, and drug development. Its unique properties make it an invaluable tool for researchers seeking to design novel molecules with tailored functionalities. As ongoing research continues to uncover new applications for this compound, its significance in both academic and industrial settings will undoubtedly grow.
31202-69-4 (Nε-Boc-D-lysine) 関連製品
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